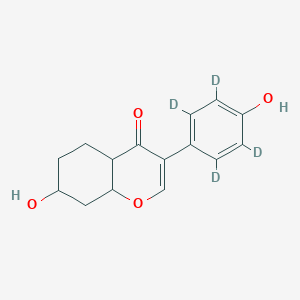

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Beschreibung

This compound is a deuterated derivative of the isoflavone daidzein, featuring four deuterium atoms at the 2,3,5,6 positions of the 4-hydroxyphenyl substituent. Its core structure consists of a partially saturated chromen-4-one (benzopyran-4-one) system with a hydroxy group at position 7 and a deuterated hydroxyphenyl group at position 3. The molecular formula is C₁₅H₁₀D₄O₃, and its CAS registry number is 1219803-57-2 . It is primarily utilized as an isotopic internal standard in mass spectrometry and pharmacokinetic studies due to its structural similarity to non-deuterated phytoestrogens like daidzein and equol. The deuterium labeling enhances its stability in metabolic assays, reducing interference from protonated analogs during analytical quantification .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCTVATYOBOWGI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be synthesized through the deuteration of daidzein. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterated methanol (CD3OD). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the compound .

Industrial Production Methods

Industrial production of daidzein-d4 often involves the use of advanced techniques such as enzymatic hydrolysis of daidzin (a glycoside form of daidzein) in a “green” reaction medium like deep eutectic solvents (DESs). This method is environmentally friendly and highly efficient, achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Oxidation: 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert daidzein-d4 into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the daidzein-d4 molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of daidzein-d4, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications, including:

Wirkmechanismus

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects through several molecular targets and pathways:

Estrogen Receptors: Binds to estrogen receptor β (ERβ) with high affinity, modulating gene transcription and cellular responses.

Antioxidant Pathways: Inhibits oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.

Anti-inflammatory Pathways: Reduces inflammation by inhibiting pro-inflammatory cytokines and signaling pathways.

Neuroprotective Pathways: Activates pathways like PI3K/Akt/mTOR and promotes neurotrophic factors such as brain-derived neurotrophic factor (BDNF), providing neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and structurally related analogs:

Key Comparative Insights

Structural Differences: The target compound’s hexahydrochromen-4-one core distinguishes it from equol (fully saturated chroman) and flavones (unsaturated chromen-4-one). The fused indeno-chromenone system in CAS 475-25-2 introduces greater structural complexity and polarity due to additional hydroxyl groups. Deuteration at the hydroxyphenyl group differentiates the target compound from non-labeled analogs like equol and coumarinyl chalcones, which lack isotopic substitution .

Functional and Analytical Applications :

- The deuterated compound’s primary role as an internal standard contrasts with the biological activity of equol (estrogenic effects) and the synthetic utility of coumarinyl chalcones .

- Compared to the hexamethoxyflavone (CAS 185678-89-1) , the target compound’s reduced methylation and deuteration result in distinct chromatographic behavior and solubility profiles.

Physicochemical Properties: Deuteration increases the molecular weight by ~4 atomic mass units compared to non-deuterated daidzein analogs, altering mass spectrometry fragmentation patterns and retention times in HPLC .

Synthetic Considerations: The target compound requires deuterated reagents (e.g., D₂O or deuterated aryl precursors) for synthesis, whereas non-deuterated analogs like equol or coumarinyl chalcones are synthesized via conventional hydroxylation and condensation reactions .

Research Findings and Implications

Recent studies highlight the deuterated compound’s utility in quantifying daidzein metabolites in human plasma, where its isotopic signature prevents interference from endogenous compounds . In contrast, equol’s estrogenic activity has been extensively characterized in vitro, showing 100-fold lower potency than estradiol . Structural analogs like the indeno-chromenone (CAS 475-25-2) exhibit undefined bioactivity but demonstrate higher acute toxicity in preliminary hazard assessments .

Biologische Aktivität

7-Hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated derivative of daidzein, a well-known isoflavone. This compound exhibits notable biological activities that have been the subject of various studies. Its structure includes multiple hydroxyl groups which contribute to its potential health benefits.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 258.24 g/mol. The presence of deuterium (D) in the structure enhances its stability and can influence its biological activity.

Biological Activity

1. Antioxidant Activity

Research indicates that compounds similar to 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related isoflavones can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Estrogenic Activity

As a phytoestrogen, this compound can bind to estrogen receptors and mimic estrogen's effects in the body. This property has been explored for its potential therapeutic applications in hormone-related conditions such as menopausal symptoms and osteoporosis. Experimental data suggests that deuterated forms may exhibit altered binding affinities compared to their non-deuterated counterparts.

3. Anticancer Properties

Several studies have highlighted the anticancer potential of daidzein derivatives. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway . The deuterated form may enhance these effects due to improved metabolic stability.

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of related compounds, it was found that 7-hydroxy derivatives significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The study utilized assays measuring levels of malondialdehyde (MDA) as a marker for lipid peroxidation and found that treated cells showed a marked decrease in MDA levels compared to controls .

Case Study 2: Estrogenic Activity Assessment

A comparative analysis was conducted using MCF-7 breast cancer cells to evaluate the estrogenic activity of deuterated isoflavones versus their standard forms. Results indicated that while both forms activated estrogen-responsive genes, the deuterated variant exhibited a higher potency in inducing gene expression associated with cell proliferation.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.